6-chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC16345289
Molecular Formula: C24H24ClNO5S
Molecular Weight: 474.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24ClNO5S |
|---|---|
| Molecular Weight | 474.0 g/mol |
| IUPAC Name | 6-chloro-7-methoxy-3-[2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl]-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C24H24ClNO5S/c1-14-17-10-19(25)22(30-3)12-21(17)31-24(28)18(14)11-23(27)26-8-9-32-13-20(26)15-4-6-16(29-2)7-5-15/h4-7,10,12,20H,8-9,11,13H2,1-3H3 |
| Standard InChI Key | HXLGTKWBHCMPOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)N3CCSCC3C4=CC=C(C=C4)OC |
Introduction
6-Chloro-7-methoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one, identified by the CAS number 1040715-54-5, is a synthetic compound belonging to the chromenone class. Chromenones are well-known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound's molecular formula is , with a molecular weight of 474.0 g/mol. Its structure incorporates a chromenone backbone with various substituents that contribute to its chemical and biological properties.
Structural Features
The molecular structure of this compound includes:
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A chromenone core, which is a fused aromatic ring system known for pharmacological relevance.
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A thiomorpholine moiety, suggesting potential interactions with biological targets such as enzymes or receptors.
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Substituents like methoxy groups and a chloro substituent, which may enhance lipophilicity and influence binding affinity in biological systems.
Table 1: Key Structural Data
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 474.0 g/mol |
| Functional Groups | Methoxy, chloro, thiomorpholine |
Synthesis
The synthesis of this compound involves multiple steps, typically requiring:
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Formation of the chromenone core through condensation reactions.
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Introduction of the thiomorpholine moiety, which involves nucleophilic substitution or amide coupling.
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Purification using techniques such as chromatography to ensure high purity.
Reaction conditions often include:
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Temperature control to optimize yields.
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Solvent selection (e.g., dichloromethane or ethanol).
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Catalysts to facilitate specific reaction pathways.
Applications and Future Research
This compound is classified as a pharmaceutical intermediate and is under investigation for therapeutic applications. Areas of interest include:
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Drug Development: Its structural features make it suitable for designing enzyme inhibitors or receptor modulators.
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Synthetic Organic Chemistry: As a building block for more complex molecules.
Further studies are necessary to elucidate its mechanism of action, optimize its synthesis, and evaluate its pharmacokinetics and toxicity profiles .
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